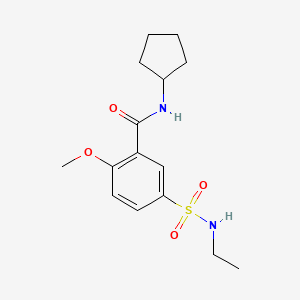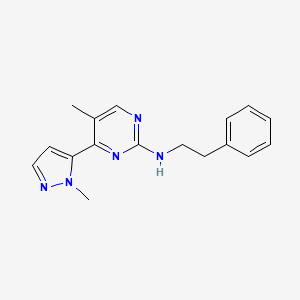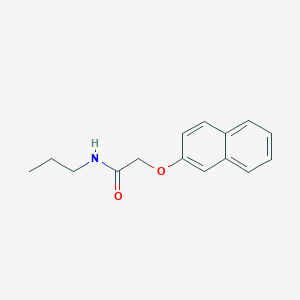![molecular formula C18H22N2O3 B5067759 3-[1-(2-Methoxybenzoyl)pyrrolidin-2-YL]-5-propyl-1,2-oxazole](/img/structure/B5067759.png)
3-[1-(2-Methoxybenzoyl)pyrrolidin-2-YL]-5-propyl-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(2-Methoxybenzoyl)pyrrolidin-2-YL]-5-propyl-1,2-oxazole is a complex organic compound that features a pyrrolidine ring, a methoxybenzoyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-Methoxybenzoyl)pyrrolidin-2-YL]-5-propyl-1,2-oxazole typically involves multi-step organic reactions. One common approach is the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives . The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-Methoxybenzoyl)pyrrolidin-2-YL]-5-propyl-1,2-oxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the oxazole or pyrrolidine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups onto the aromatic ring.
Scientific Research Applications
3-[1-(2-Methoxybenzoyl)pyrrolidin-2-YL]-5-propyl-1,2-oxazole has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, allowing the construction of more complex molecules.
Medicine: Its unique structure could be explored for therapeutic applications, particularly in designing new pharmaceuticals.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[1-(2-Methoxybenzoyl)pyrrolidin-2-YL]-5-propyl-1,2-oxazole is not well-documented. based on its structure, it is likely to interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and possibly covalent bonding. The pyrrolidine and oxazole rings may play a role in binding to specific enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(2-Methoxybenzoyl)pyrrolidin-2-yl]-5-methylisoxazole
- Pyrrolidine-2-one derivatives
- Pyrrolidine-2,5-diones
Uniqueness
3-[1-(2-Methoxybenzoyl)pyrrolidin-2-YL]-5-propyl-1,2-oxazole is unique due to its combination of a methoxybenzoyl group, a pyrrolidine ring, and an oxazole ring. This combination provides a distinct set of chemical properties and potential biological activities that are not found in simpler or more common compounds.
Properties
IUPAC Name |
(2-methoxyphenyl)-[2-(5-propyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-3-7-13-12-15(19-23-13)16-9-6-11-20(16)18(21)14-8-4-5-10-17(14)22-2/h4-5,8,10,12,16H,3,6-7,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLSCLIDZRONMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NO1)C2CCCN2C(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[3-(3-ethoxyphenoxy)propoxy]-1,2-dimethylbenzene](/img/structure/B5067677.png)
![N-[(2-fluorophenyl)methyl]-2-methoxy-5-phenylaniline](/img/structure/B5067680.png)
![2-[2-[[[1-[2-(2-Fluorophenyl)ethyl]piperidin-4-yl]methyl-methylamino]methyl]phenoxy]ethanol](/img/structure/B5067685.png)
![4-[[4-(4-Cyclopropyltriazol-1-yl)piperidin-1-yl]methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B5067691.png)
![N-(1-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)-4-chlorobenzamide](/img/structure/B5067701.png)
![N-benzyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5067704.png)

![8-[4-(3-Propan-2-ylphenoxy)butoxy]quinoline](/img/structure/B5067713.png)
![3-phenyl-5-(tetrahydro-2H-pyran-4-ylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5067735.png)


![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5067754.png)


